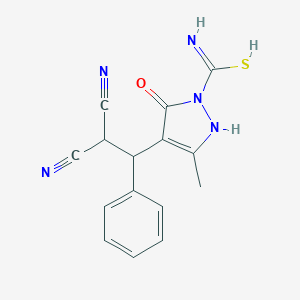![molecular formula C32H28Cl2N4O4 B323805 N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide: is a synthetic organic compound characterized by the presence of two 3-chlorophenyl groups attached to a hexanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide typically involves the reaction of hexanediamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanediamine+2(3-chlorophenyl isocyanate)→N,N’-bis3-[(3-chlorophenyl)carbamoyl]phenylhexanediamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- N,N’-bis{3-[(4-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(2-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(3-bromophenyl)carbamoyl]phenyl}hexanediamide
Comparison: Compared to its analogs, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide exhibits unique properties due to the presence of the 3-chlorophenyl groups. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C32H28Cl2N4O4 |
|---|---|
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
N,N//'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C32H28Cl2N4O4/c33-23-9-5-13-27(19-23)37-31(41)21-7-3-11-25(17-21)35-29(39)15-1-2-16-30(40)36-26-12-4-8-22(18-26)32(42)38-28-14-6-10-24(34)20-28/h3-14,17-20H,1-2,15-16H2,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
Clave InChI |
YOUUWNPXZZMAHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B323722.png)

![3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323727.png)
![(6E)-4-nitro-6-[(4-pyrrolidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323728.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)

![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)

